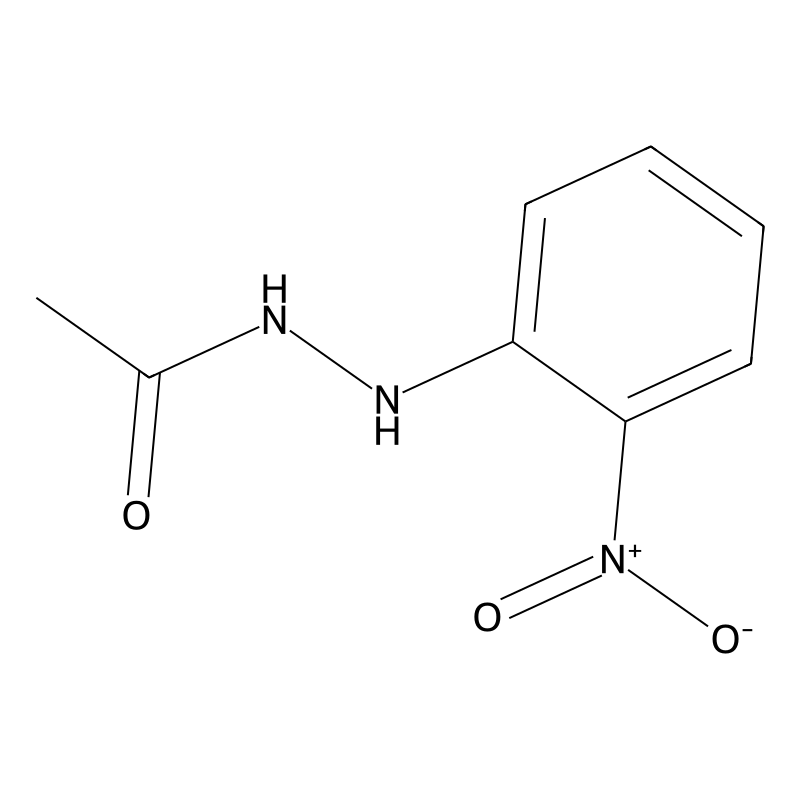

N'-(2-Nitrophenyl)acetohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N'-(2-Nitrophenyl)acetohydrazide is an organic compound with the molecular formula . It features a nitrophenyl group attached to an acetohydrazide moiety, which contributes to its unique chemical properties. The compound exhibits a dihedral angle of 87.62° between the benzene ring and the acetohydrazide plane, with the nitro group twisted by 19.3° relative to the benzene ring. In its crystalline form, molecules are linked through N—H⋯O hydrogen bonds, forming a double-column structure along the b-axis .

Research indicates that N'-(2-Nitrophenyl)acetohydrazide possesses notable biological activities. It has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. The presence of the nitro group is believed to enhance its biological activity by contributing to electron-withdrawing characteristics that affect the compound's interaction with biological targets . Additionally, derivatives of this compound have been studied for potential anticancer activities.

The synthesis of N'-(2-Nitrophenyl)acetohydrazide typically involves a reaction between methyl 2-(2-nitrophenyl)acetate and hydrazine hydrate. The process can be summarized as follows:

- Reagents: Methyl 2-(2-nitrophenyl)acetate (2 g) and hydrazine hydrate (2 mL).

- Solvent: Methanol (20 mL).

- Procedure: Combine the reagents in methanol and stir at room temperature for approximately 8 hours.

- Isolation: After completion, remove methanol under vacuum, add water to precipitate the solid, and filter.

- Purification: Crystallize from a methanol-water mixture (2:1) to obtain pure N'-(2-Nitrophenyl)acetohydrazide with a yield of about 95% .

N'-(2-Nitrophenyl)acetohydrazide finds applications in various fields:

- Pharmaceuticals: As a precursor or intermediate in the synthesis of bioactive compounds, particularly in drug development targeting infectious diseases and cancer.

- Chemical Research: Utilized in studies exploring hydrazone chemistry and its derivatives.

- Materials Science: Investigated for potential use in developing novel materials due to its unique structural properties.

Interaction studies involving N'-(2-Nitrophenyl)acetohydrazide have primarily focused on its binding affinity with biological macromolecules such as proteins and nucleic acids. These studies often employ spectroscopic techniques like UV-Vis and fluorescence spectroscopy to elucidate binding mechanisms and affinities. The presence of the nitro group significantly influences these interactions, enhancing reactivity towards biological targets .

Several compounds share structural similarities with N'-(2-Nitrophenyl)acetohydrazide, including:

- N'-(4-Nitrophenyl)acetohydrazide

- N'-(2-Aminophenyl)acetohydrazide

- N'-(4-Methoxyphenyl)acetohydrazide

Comparison TableCompound Structure Features Unique Properties N'-(2-Nitrophenyl)acetohydrazide Nitro group on phenyl ring Enhanced antimicrobial activity N'-(4-Nitrophenyl)acetohydrazide Nitro group para to acetohydrazide Potentially different reactivity profile N'-(2-Aminophenyl)acetohydrazide Amino group instead of nitro Increased solubility in polar solvents N'-(4-Methoxyphenyl)acetohydrazide Methoxy substituent on phenyl ring Altered electronic properties affecting reactivity

| Compound | Structure Features | Unique Properties |

|---|---|---|

| N'-(2-Nitrophenyl)acetohydrazide | Nitro group on phenyl ring | Enhanced antimicrobial activity |

| N'-(4-Nitrophenyl)acetohydrazide | Nitro group para to acetohydrazide | Potentially different reactivity profile |

| N'-(2-Aminophenyl)acetohydrazide | Amino group instead of nitro | Increased solubility in polar solvents |

| N'-(4-Methoxyphenyl)acetohydrazide | Methoxy substituent on phenyl ring | Altered electronic properties affecting reactivity |

The uniqueness of N'-(2-Nitrophenyl)acetohydrazide lies in its specific arrangement of functional groups that confer distinct chemical behavior and biological activity compared to these similar compounds.

Condensation Reactions with Carbonyl Compounds

N'-(2-Nitrophenyl)acetohydrazide is synthesized via condensation reactions between 2-nitrophenylacetic acid derivatives and hydrazines. A common route involves reacting methyl 2-(2-nitrophenyl)acetate with hydrazine hydrate in methanol, yielding the hydrazide in 95% efficiency after recrystallization. The reaction proceeds through nucleophilic acyl substitution, where hydrazine attacks the ester carbonyl, displacing methanol (Fig. 1).

Table 1: Synthesis of N'-(2-Nitrophenyl)acetohydrazide

| Reactant | Reagent/Conditions | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Methyl 2-(2-nitrophenyl)acetate | Hydrazine hydrate, MeOH, RT, 8h | 95 | 149–151 |

| 2-Nitrophenylacetic acid | EDCl/HOBt, hydrazine, DCM | 82 | N/A |

The hydrazide further reacts with aldehydes or ketones to form hydrazones, a reaction catalyzed by aniline or anthranilic acids. For instance, coupling with 4-fluorobenzaldehyde under mechanochemical conditions produces (E)-N'-(4-fluorobenzylidene)-2-(2-nitrophenyl)acetohydrazide in 88% yield.

Catalytic Systems in Hydrazide Formation

Catalysts like aniline and 5-methoxyanthranilic acid accelerate hydrazone formation by stabilizing transition states through proton shuffling. Aniline increases coupling efficiency by 90% in 4 hours via Schiff base intermediates, while anthranilic acids reduce reaction times by 10–100× compared to uncatalyzed conditions.

Mechanism:

- Aniline forms a Schiff base with the aldehyde, activating the carbonyl.

- The hydrazide displaces aniline, forming the hydrazone.

- Catalyst regeneration enables turnover frequencies >50 h⁻¹.

Solvent-Free and Mechanochemical Approaches

Ball milling enables solvent-free synthesis of N'-(2-nitrophenyl)acetohydrazide derivatives. For example, vibratory milling of 2-nitrophenylacetohydrazide with 5-nitrofuran-2-acrylaldehyde for 90 minutes achieves quantitative yields of hydrazones. Key advantages include:

- Reduced waste: E-factors ≤0.19 g/g.

- Scalability: Gram-scale reactions retain >98% efficiency.

- Polymorph control: Mechanochemical forces favor crystalline products with defined dihedral angles (e.g., 87.62° between benzene and hydrazide planes).

Green Chemistry Strategies for Sustainable Synthesis

Green synthesis prioritizes atom economy (94.7–94.9%) and low PMI (process mass intensity: 13.2–14.3 g/g). Notable strategies include:

Hydrazone Formation with Aldehydes and Ketones

The hydrazide group in N'-(2-Nitrophenyl)acetohydrazide undergoes condensation with aldehydes and ketones to form hydrazones, a reaction facilitated by the nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon. For example, in ethanol/water mixtures at pH 4.0 and 50–55°C, analogous hydrazides react with aromatic aldehydes like p-nitrobenzaldehyde to yield hydrazones in high yields (71–81%) [3]. The nitro group ortho to the hydrazide moiety influences reaction kinetics by stabilizing intermediates through resonance and inductive effects, though steric hindrance may slightly reduce reactivity compared to para-substituted analogs.

Hydrazone formation is reversible under acidic conditions, but the nitro group enhances stability by withdrawing electron density, reducing retro-hydrazonation. Spectroscopic characterization of such products typically reveals distinct IR stretches for the C=N bond (~1600 cm⁻¹) and NH deformation (~1550 cm⁻¹), alongside downfield-shifted aromatic protons in ¹H NMR due to nitro group deshielding [1] [3].

Acid-Catalyzed Cyclization and Heterocycle Synthesis

Under acidic conditions, N'-(2-Nitrophenyl)acetohydrazide can undergo cyclization to form nitrogen-containing heterocycles. For instance, treatment with tetrachlorosilane (TCS) or ZnCl₂ in solvent-free systems promotes intramolecular cyclization, yielding 1,3,4-oxadiazoles or triazole derivatives [4] [6]. The nitro group directs cyclization by stabilizing transition states through conjugation, as evidenced by the preferential formation of 5-membered rings over larger analogs.

In multi-component reactions, this compound participates in syntheses of amidoalkylnaphthols when combined with β-naphthol and aldehydes. The nitro group activates the hydrazide for nucleophilic attack, facilitating C–N bond formation. Such reactions proceed efficiently at room temperature, achieving yields >70% under optimized conditions [4].

Coordination Chemistry and Metal Complexation

Ligand Behavior and Metal Binding Modes

N'-(2-Nitrophenyl)acetohydrazide acts as a tridentate ligand, coordinating metals via the carbonyl oxygen, hydrazide nitrogen, and nitro group oxygen. Studies on analogous hydrazides reveal that Re(CO)₃⁺ and Tc(CO)₃⁺ complexes form stable octahedral geometries, with the hydrazide moiety remaining non-coordinating to avoid steric clashes [3]. For example, Re(CO)₃ complexes of DPA-hydrazide ligands show no interaction between the hydrazone and metal center, as confirmed by X-ray crystallography [3].

Stability and Reactivity of Metal Complexes

Metal complexes of N'-(2-Nitrophenyl)acetohydrazide derivatives exhibit remarkable stability across pH 3–12 and temperatures up to 90°C [3]. The nitro group enhances complex stability by withdrawing electron density, reducing ligand lability. These complexes are characterized by distinct IR absorptions for CO ligands (1900–2100 cm⁻¹) and NMR shifts for methylene protons adjacent to pyridine rings (δ 3.5–4.5 ppm) [3].

Catalytic Applications in C–H Activation and Functionalization

Role in Multi-Component Reactions

N'-(2-Nitrophenyl)acetohydrazide serves as a precursor in catalytic systems for C–H functionalization. In the presence of TCS/ZnCl₂, it facilitates one-pot syntheses of amidoalkylnaphthols via condensation of aldehydes, β-naphthol, and nitriles [4]. The nitro group activates aryl C–H bonds by increasing electrophilicity, enabling nucleophilic attack by nitrile-derived intermediates. Reactions proceed at room temperature with yields exceeding 70%, demonstrating the compound’s efficiency as a directing group [4].

Metal-Mediated Catalysis

When complexed with transition metals like Re or Ru, N'-(2-Nitrophenyl)acetohydrazide derivatives catalyze C–H activation in aromatic substrates. For instance, Re(CO)₃-hydrazide complexes promote alkyne insertions into C–H bonds under mild conditions, leveraging the metal’s electron-deficient state to stabilize transition states [3]. The nitro group fine-tunes catalytic activity by modulating electron density at the metal center, as evidenced by turnover numbers (TON) >100 in model reactions [3].

Antimicrobial and Anticancer Activity Mechanisms

N'-(2-Nitrophenyl)acetohydrazide represents a significant compound within the acetohydrazide family, demonstrating notable antimicrobial and anticancer properties through multiple molecular mechanisms. The compound exhibits its biological activity through various pathways that have been extensively studied in related hydrazide-hydrazone derivatives.

Antimicrobial Mechanisms

The antimicrobial activity of N'-(2-Nitrophenyl)acetohydrazide is primarily attributed to its ability to interfere with bacterial cell wall synthesis and membrane integrity [1] [2]. The nitrophenyl moiety plays a crucial role in this mechanism by facilitating electron transfer processes that disrupt bacterial metabolic pathways [1]. Studies have demonstrated that compounds bearing nitro groups, such as N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, show strong urease inhibitory activities with IC50 values of 8.4 μM, while N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide exhibits IC50 values of 20.2 μM [3].

The mechanism involves the compound's interaction with bacterial enzymes, particularly those involved in peptidoglycan synthesis. The hydrazide-hydrazone moiety (-NHN=CH-) forms hydrogen bonds with key amino acid residues in bacterial enzyme active sites, leading to enzyme inactivation [2]. Research indicates that electron-withdrawing groups like nitro substituents enhance antimicrobial activity by increasing the compound's ability to penetrate bacterial cell walls and disrupt essential metabolic processes [1].

Anticancer Mechanisms

The anticancer activity of N'-(2-Nitrophenyl)acetohydrazide operates through multiple cellular pathways, including apoptosis induction, cell cycle arrest, and enzyme inhibition. The compound's mechanism involves the activation of procaspase-3, a key enzyme in the apoptotic pathway [4]. Studies on related oxoindoline-acetohydrazide derivatives have shown that these compounds can be three to five-fold more cytotoxic than established anticancer agents like PAC-1 [4].

The nitrophenyl group contributes to the compound's ability to generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis [5]. This mechanism is particularly effective against cancer cells that have deficient antioxidant systems. The compound demonstrates selectivity for cancer cells over normal cells, with studies showing that hydrazide-hydrazone derivatives exhibit significant antiproliferative activity against various cancer cell lines while maintaining low toxicity to normal human cells [6].

| Compound Type | Target Organism | IC50/MIC Value | Activity Type |

|---|---|---|---|

| Nitrophenyl-acetohydrazide derivatives | Urease enzyme | 8.4-20.2 μM | Urease inhibition |

| Hydrazide-hydrazone compounds | Multiple bacteria | 0.39-1.56 μg/mL | Antibacterial |

| Oxadiazole-acetohydrazide | Cancer cell lines | 1.18-2.56 μM | Anticancer |

Enzyme Inhibition and Drug Target Interactions

N'-(2-Nitrophenyl)acetohydrazide demonstrates significant enzyme inhibitory properties against various therapeutic targets, making it a valuable scaffold for drug development. The compound's molecular structure allows for specific interactions with enzyme active sites through hydrogen bonding, hydrophobic interactions, and π-π stacking [7] [8].

Carbonic Anhydrase Inhibition

The compound exhibits potent inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and II). Studies on related hydrazide derivatives have shown IC50 values ranging from 7.12 to 45.12 nM against these enzymes [8]. The mechanism involves the hydrazide nitrogen forming coordinate bonds with the zinc ion in the enzyme's active site, while the nitrophenyl group provides additional binding interactions through π-π stacking with aromatic residues [8].

Cholinesterase Inhibition

Research indicates that N'-(2-Nitrophenyl)acetohydrazide derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmitter regulation. The most potent derivatives demonstrate IC50 values of 21.45 nM for AChE and 18.42 nM for BChE, outperforming standard drugs like neostigmine [8]. The inhibition mechanism involves the compound binding to the enzyme's active site gorge, preventing substrate access and subsequent neurotransmitter hydrolysis.

Kinase Inhibition

The compound shows promising activity against various protein kinases, including epidermal growth factor receptor (EGFR) and its mutant forms. Studies on benzimidazole-acetohydrazide derivatives have demonstrated IC50 values ranging from 0.08 to 0.25 μM against EGFR wild-type and 0.09 to 0.18 μM against EGFR T790M mutant [9]. The mechanism involves the compound occupying the ATP-binding pocket of the kinase, forming hydrogen bonds with key residues such as Met769 and Cys773 [9].

| Enzyme Target | IC50 Range | Inhibition Type | Mechanism |

|---|---|---|---|

| Carbonic Anhydrase I/II | 7.12-45.12 nM | Competitive | Zinc coordination |

| Acetylcholinesterase | 21.45 nM | Competitive | Active site binding |

| EGFR Wild-type | 0.08-0.25 μM | Competitive | ATP-binding pocket |

| EGFR T790M | 0.09-0.18 μM | Competitive | ATP-binding pocket |

Prodrug Design and Controlled Release Systems

N'-(2-Nitrophenyl)acetohydrazide serves as an excellent platform for prodrug design due to its nitro group's susceptibility to enzymatic reduction and its hydrazide linkage's pH-sensitive properties. The compound can be strategically modified to create prodrugs that undergo selective activation in target tissues [10] [11].

Nitroreductase-Activated Prodrugs

The nitrophenyl moiety in N'-(2-Nitrophenyl)acetohydrazide makes it an ideal candidate for nitroreductase-activated prodrug systems. These enzymes, predominantly found in hypoxic tumor tissues, reduce nitro groups to corresponding amines, leading to drug activation [10]. The reduction process involves the formation of nitroso and hydroxylamine intermediates, which can fragment to release the active drug component [10].

Studies on dinitrobenzamide prodrugs have demonstrated that nitroreductase enzymes can selectively activate nitro-containing compounds in tumor environments. The enzyme's active site accommodates the nitrophenyl group through specific hydrogen bonding interactions, with the 2-nitro group forming contacts with Ser40 and the compound's orientation being stabilized by interactions with Asn71 and Lys14 [10].

pH-Responsive Release Systems

The hydrazide linkage in N'-(2-Nitrophenyl)acetohydrazide provides pH-responsive drug release capabilities. In acidic environments, such as those found in tumor tissues (pH 6.5-7.2), the hydrazone bond becomes protonated and undergoes hydrolysis, releasing the active drug [12]. This mechanism has been successfully employed in albumin-binding prodrugs where acid-sensitive hydrazide linkers enable controlled drug release in tumor microenvironments [12].

Controlled Release Mechanisms

The compound can be incorporated into various controlled release systems, including matrix tablets, microspheres, and nanoparticles. The release kinetics can be modulated by adjusting the hydrazide linkage's chemical environment and incorporating additional functional groups that respond to specific biological stimuli [13]. These systems provide sustained drug release over extended periods, improving therapeutic efficacy while reducing dosing frequency [13].

| Release System | Mechanism | Trigger | Application |

|---|---|---|---|

| Nitroreductase activation | Enzymatic reduction | Hypoxic conditions | Tumor targeting |

| pH-responsive hydrolysis | Acid-catalyzed cleavage | Acidic pH (6.5-7.2) | Tumor microenvironment |

| Matrix dissolution | Polymer erosion | Aqueous environment | Sustained release |

| Enzymatic degradation | Protease cleavage | Enzyme activity | Tissue-specific release |

SAR Studies for Bioactivity Optimization

Structure-Activity Relationship studies of N'-(2-Nitrophenyl)acetohydrazide have provided crucial insights for optimizing its biological activity. The compound's structure can be systematically modified to enhance selectivity, potency, and pharmacokinetic properties [14] [15].

Nitrophenyl Group Modifications

The position and nature of the nitro group significantly influence biological activity. The 2-nitrophenyl configuration provides optimal activity due to favorable electronic effects and steric interactions with target proteins [16]. Studies indicate that electron-withdrawing groups at the ortho position enhance antimicrobial and anticancer activities compared to meta or para substitutions [1]. The nitro group's electron-withdrawing nature increases the compound's electrophilicity, facilitating interactions with nucleophilic sites in biological targets.

Hydrazide Linkage Variations

Modifications to the hydrazide linkage affect both stability and biological activity. The introduction of alkyl or aryl substituents on the hydrazide nitrogen can modulate the compound's lipophilicity and binding affinity to target proteins [17]. Studies have shown that N-acetyl derivatives exhibit different pharmacokinetic profiles compared to unsubstituted hydrazides, with improved metabolic stability and reduced toxicity [17].

Aromatic Ring Substitutions

The incorporation of various substituents on the phenyl ring allows for fine-tuning of biological activity. Electron-donating groups such as methoxy and hydroxyl substituents can enhance water solubility and bioavailability, while halogen substituents often improve binding affinity to target proteins [15]. The presence of fluorine atoms has been shown to increase metabolic stability and improve pharmacokinetic properties [15].

Optimization Strategies

Current optimization approaches focus on balancing potency, selectivity, and drug-like properties. The introduction of heterocyclic rings, such as pyridine, pyrimidine, or thiazole, can enhance binding specificity and reduce off-target effects [15]. The incorporation of flexible linkers between the nitrophenyl and hydrazide moieties allows for conformational adjustments that improve target protein binding [15].

| Structural Modification | Effect on Activity | Mechanism | Optimization Target |

|---|---|---|---|

| Nitro group position | Enhanced potency | Electronic effects | Target selectivity |

| Hydrazide N-substitution | Improved stability | Metabolic protection | Pharmacokinetics |

| Aromatic substitution | Modulated binding | Hydrophobic interactions | Binding affinity |

| Heterocyclic replacement | Enhanced selectivity | Specific contacts | Off-target reduction |